molecular formula C7H7BrFNO B13695825 5-(Aminomethyl)-4-bromo-2-fluorophenol

5-(Aminomethyl)-4-bromo-2-fluorophenol

Cat. No.: B13695825
M. Wt: 220.04 g/mol
InChI Key: RUTJWQBEPKMOLX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-bromo-2-fluorophenol is a chemical compound that features a phenol group substituted with an aminomethyl group, a bromine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-bromo-2-fluorophenol can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, followed by a nucleophilic substitution reaction to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-bromo-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-4-bromo-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-bromo-2-fluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents with the aminomethyl group provides a versatile platform for further chemical modifications and functionalization .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

5-(aminomethyl)-4-bromo-2-fluorophenol

InChI

InChI=1S/C7H7BrFNO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H,3,10H2

InChI Key

RUTJWQBEPKMOLX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)F)Br)CN

Origin of Product

United States

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